
2,6-Dichloro-1-methylindole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-1-methylindole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-1-methylindole-3-carboxylic acid typically involves the chlorination of 1-methylindole-3-carboxylic acid. The process begins with the preparation of 1-methylindole-3-carboxylic acid, which can be synthesized by the oxidation of 1-methylindole-3-aldehyde using alkaline potassium permanganate . The chlorination is then carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atoms at the 2 and 6 positions of the indole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The chlorination step is carefully monitored to prevent over-chlorination and to achieve the desired product.
化学反应分析
Types of Reactions: 2,6-Dichloro-1-methylindole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the carboxylic acid group or the chlorine atoms.
Substitution: The chlorine atoms at the 2 and 6 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various indole derivatives with modified functional groups, which can be further utilized in different applications.
科学研究应用
2,6-Dichloro-1-methylindole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2,6-Dichloro-1-methylindole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with multiple receptors, including those involved in inflammatory and immune responses . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
相似化合物的比较
1-Methylindole-3-carboxylic acid: A precursor in the synthesis of 2,6-Dichloro-1-methylindole-3-carboxylic acid.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities.
Uniqueness: this compound is unique due to the presence of chlorine atoms at the 2 and 6 positions, which significantly influence its chemical reactivity and biological activity. This structural modification enhances its potential for various applications compared to other indole derivatives.
属性
分子式 |
C10H7Cl2NO2 |
|---|---|
分子量 |
244.07 g/mol |
IUPAC 名称 |
2,6-dichloro-1-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C10H7Cl2NO2/c1-13-7-4-5(11)2-3-6(7)8(9(13)12)10(14)15/h2-4H,1H3,(H,14,15) |
InChI 键 |
ZHNDLENIDKNXAD-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC(=C2)Cl)C(=C1Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


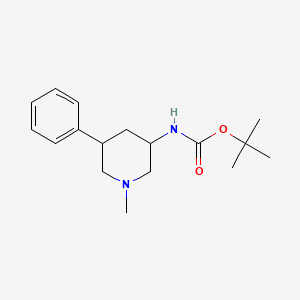
![5-acetyl-N-[2-(dimethylamino)ethyl]-2-thiophenecarboxamide](/img/structure/B13893789.png)
![4,4,5,5-Tetramethyl-2-spiro[5.5]undec-2-en-3-yl-[1,3,2]dioxaborolane](/img/structure/B13893796.png)
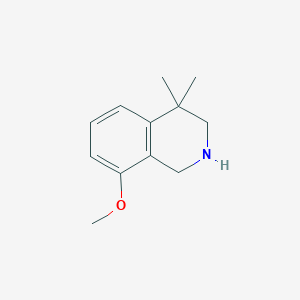

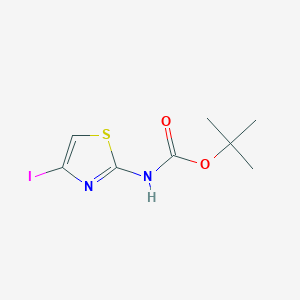
![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol](/img/structure/B13893825.png)



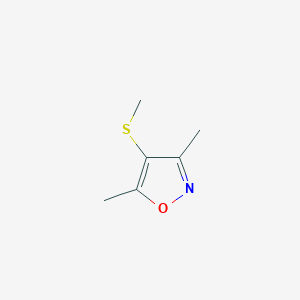
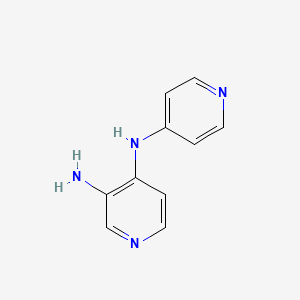
![3-[[4-(3-hydroxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B13893855.png)
![3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13893863.png)
